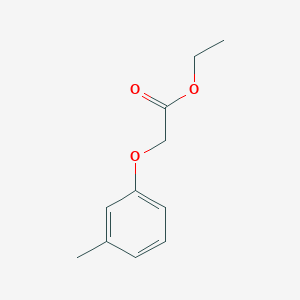
Ethyl 2-(m-tolyloxy)acetate
Vue d'ensemble
Description
Ethyl 2-(m-tolyloxy)acetate is a chemical compound with the molecular formula C11H14O3 . It is also known by other names such as ETHYL 2-(3-METHYLPHENOXY)ACETATE and (3-methylphenoxy)acetic acid ethyl ester .
Molecular Structure Analysis
The InChI string of Ethyl 2-(m-tolyloxy)acetate isInChI=1S/C11H14O3/c1-3-13-11(12)8-14-10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3 . Its canonical SMILES is CCOC(=O)COC1=CC=CC(=C1)C . The molecular weight of the compound is 194.23 g/mol . Physical And Chemical Properties Analysis
Ethyl 2-(m-tolyloxy)acetate has a molecular weight of 194.23 g/mol . It has a XLogP3 value of 2.5, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors, 3 hydrogen bond acceptors, and 5 rotatable bonds . The topological polar surface area is 35.5 Ų . The compound has a complexity of 179 .Applications De Recherche Scientifique
Fragrance Material Review
Ethyl 2-(m-tolyloxy)acetate, as a fragrance ingredient, falls under the category of aryl alkyl alcohol simple acid esters (AAASAE). A detailed toxicologic and dermatologic review of this compound, specifically its role in fragrance materials, has been presented. This compound is generated by reacting an aryl alkyl alcohol with a simple carboxylic acid, leading to various esters, including acetates (Mcginty, Letizia, & Api, 2012).
Synthesis of Polymer Model Compounds
Research has been conducted on the synthesis of dimeric and trimeric polymer model compounds involving 2-(p-tolyloxy)ethyl acetate. This includes the synthesis of methylenebis(5-methyl-1,2-phenyleneoxy)diethyl acetate through the reaction of 2-(p-tolyloxy)ethyl acetate with formaldehyde (Ninagawa, Matsuda, & Matsuda, 1974).
Chemical Kinetics and Process Simulation
Studies have also focused on the kinetics of esterification reactions involving similar compounds like ethyl acetate, exploring green catalyst alternatives and process optimization. This includes using ionic liquids as green catalysts in the esterification of acetic acid with ethanol, showing potential for industrial applications (He, Zou, Dong, Muhammad, Subhan, & Tong, 2018).
Microencapsulation Techniques
Ethyl acetate has been used in microencapsulation techniques, particularly in the development of poly(d,l-lactide-co-glycolide) microspheres. The study investigates how the extraction rate of ethyl acetate affects the characteristics of these microspheres, indicating its importance in pharmaceutical and material science applications (Sah, 1997).
Corrosion Inhibition Studies
Research involving quinoxalines compounds, including derivatives of ethyl 2-(m-tolyloxy)acetate, has been conducted to understand their efficacy as corrosion inhibitors for metals like copper in acidic environments. Quantum chemical calculations help in correlating molecular structure with inhibition efficiency (Zarrouk, Hammouti, Dafali, Bouachrine, Zarrok, Boukhris, & Salem Al-Deyab, 2014).
Biotechnological Production Perspectives
In biotechnology, studies have explored the microbial production of ethyl acetate, a chemical widely used in various industries. This research focuses on the sustainable microbial conversion of biomass-derived sugars into ethyl acetate, offering a more environmentally friendly production method (Zhang, Guo, Yan, Dong, Zhou, Zhang, Xin, & Jiang, 2020).
Propriétés
IUPAC Name |
ethyl 2-(3-methylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-13-11(12)8-14-10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITOTGGGSHWZDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546488 | |
| Record name | Ethyl (3-methylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(m-tolyloxy)acetate | |
CAS RN |
66047-01-6 | |
| Record name | Ethyl (3-methylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




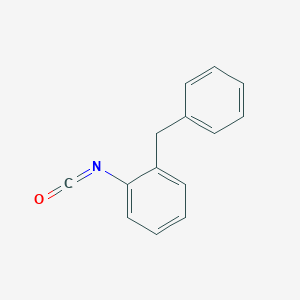
![3,6,9,16,19,22,36,39,42,49,52,55-Dodecaoxanonacyclo[32.32.1.124,57.02,63.010,15.023,28.030,35.043,48.056,61]octahexaconta-1(66),2(63),10,12,14,23,25,27,30,32,34,43,45,47,56(61),57,59,64-octadecaene](/img/structure/B124721.png)
![3-[Fluoro(dimethyl)silyl]propan-1-amine](/img/structure/B124722.png)
![2-[(2-Phenoxyacetyl)carbamothioylamino]benzoic acid](/img/structure/B124724.png)

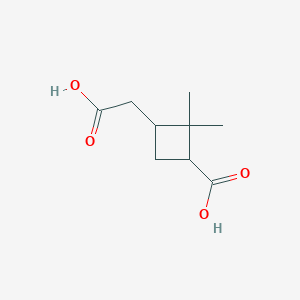

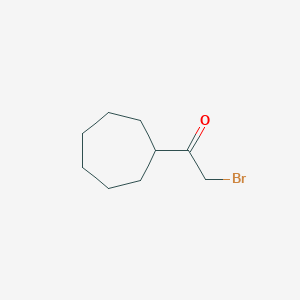

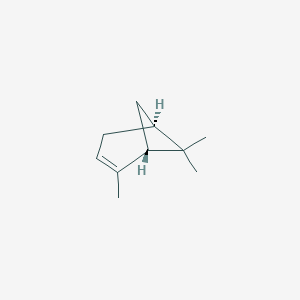
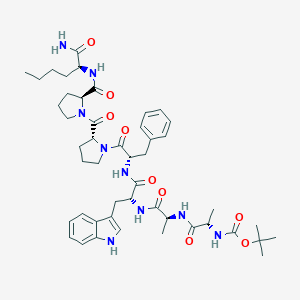
![4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124745.png)
![2-Hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B124747.png)